

5-Ethynylpyridin-2-ol: A Comparative Guide to a Versatile Building Block

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Compound of Interest

Compound Name: 5-Ethynylpyridin-2-ol

Cat. No.: B1451603

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Introduction: Unveiling the Potential of a Niche Pyridine Derivative

5-Ethynylpyridin-2-ol, with CAS number 1196156-05-4, is a heterocyclic compound that, while commercially available, remains a largely unexplored building block in the vast landscape of chemical synthesis.^{[1][2][3][4][5]} Its unique bifunctional nature, featuring a nucleophilic 2-hydroxypyridine core and a reactive terminal alkyne, positions it as a molecule of significant interest for researchers in drug discovery and materials science. The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer, offering multiple reaction pathways. The ethynyl group is a versatile handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and Sonogashira cross-coupling reactions.^{[6][7][8][9]}

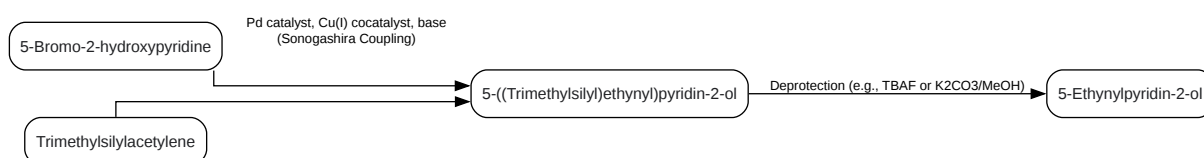
This guide provides a comprehensive overview of the potential applications of **5-Ethynylpyridin-2-ol**, drawing comparisons with structurally similar and well-established compounds. Due to the limited direct literature on this specific molecule, this document serves as a prospective analysis, grounded in fundamental principles of organic chemistry and analogous reactivity, to empower researchers to harness its synthetic potential.

Synthetic Accessibility: A Proposed Pathway

While specific, optimized synthetic protocols for **5-Ethynylpyridin-2-ol** are not readily available in peer-reviewed literature, a plausible and efficient route can be designed based on well-

established organometallic cross-coupling reactions. The Sonogashira coupling, a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, stands out as the most logical approach.^{[6][7][8][9]}

A potential precursor, 5-bromo-2-hydroxypyridine, can be coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the target molecule.



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Caption: Proposed synthetic pathway for **5-Ethynylpyridin-2-ol** via Sonogashira coupling.

Comparative Analysis of Potential Applications

The true potential of **5-Ethynylpyridin-2-ol** lies in its dual reactivity. Here, we explore its prospective applications in medicinal chemistry and materials science, comparing it with other established building blocks.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The 2-pyridone motif is also of significant interest. The addition of an ethynyl group opens up avenues for late-stage functionalization and the introduction of diverse molecular fragments.

Application Area	5-Ethynylpyridin-2-ol	Comparative Compound(s)	Advantages of 5-Ethynylpyridin-2-ol
Kinase Inhibitors	The pyridin-2-ol core can act as a hinge-binding motif. The ethynyl group allows for covalent modification of the active site or extension into other pockets.	5-Ethynylpyridin-2-amine	The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially offering different binding modes compared to the amine.
Bioorthogonal Chemistry	The terminal alkyne is a prime candidate for in vivo click chemistry with azide-modified biomolecules for imaging or drug delivery.	Bicyclononynes (BCN)	While BCNs offer faster strain-promoted click chemistry, the smaller size of the ethynyl group in 5-Ethynylpyridin-2-ol may be advantageous in certain biological contexts.
Fragment-Based Drug Discovery (FBDD)	A valuable fragment for screening campaigns, with the alkyne providing a clear vector for fragment evolution.	Simple substituted pyridines	The defined and versatile reactivity of the ethynyl group allows for more systematic and efficient fragment elaboration.

Materials Science: Monomers for Functional Polymers

In materials science, the rigidity and electronic properties of the pyridine ring, combined with the polymerizable alkyne, make **5-Ethynylpyridin-2-ol** an attractive monomer.

Application Area	5-Ethynylpyridin-2-ol	Comparative Compound(s)	Advantages of 5-Ethynylpyridin-2-ol
Conducting Polymers	Polymerization through the alkyne can lead to conjugated polymers with interesting electronic and optical properties.	Ethynylbenzene	The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, allowing for the tuning of the polymer's properties.
Functional Coatings	The 2-hydroxypyridine moiety can impart desirable surface adhesion properties, while the alkyne can be used for post-polymerization modification.	Acrylic acid	Offers a more rigid backbone and the potential for π -stacking interactions, leading to more ordered and potentially more robust films.

Experimental Protocols: A Guide for the Bench Scientist

Given the nascent stage of research on **5-Ethynylpyridin-2-ol**, the following protocols are proposed based on established methodologies for similar compounds.

Proposed Synthesis of 5-Ethynylpyridin-2-ol

Objective: To synthesize **5-Ethynylpyridin-2-ol** via a Sonogashira cross-coupling reaction.

Materials:

- 5-Bromo-2-hydroxypyridine
- Trimethylsilylacetylene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- Triphenylphosphine (PPh_3)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Toluene
- Tetrabutylammonium fluoride (TBAF)
- Tetrahydrofuran (THF)
- Standard glassware and purification supplies

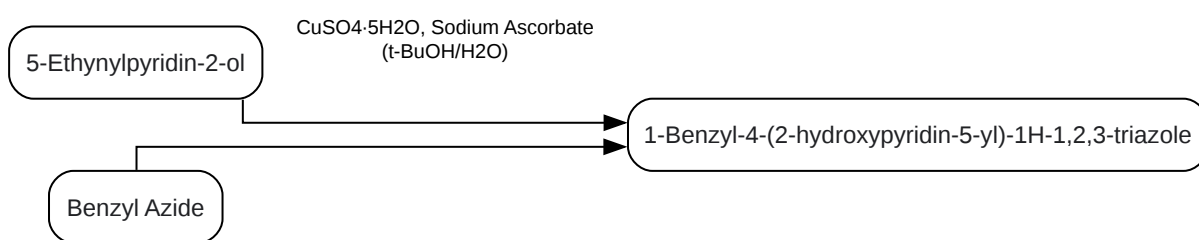
Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-hydroxypyridine (1.0 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), PPh_3 (0.04 eq), and CuI (0.03 eq).
- Add anhydrous toluene and triethylamine (3.0 eq).
- Add trimethylsilylacetylene (1.2 eq) dropwise.
- Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude intermediate, 5-((trimethylsilyl)ethynyl)pyridin-2-ol, by column chromatography.
- Dissolve the purified intermediate in THF.
- Add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours.
- Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

- Purify the final product, **5-Ethynylpyridin-2-ol**, by column chromatography or recrystallization.

Illustrative Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To demonstrate the utility of **5-Ethynylpyridin-2-ol** in a click reaction with benzyl azide.



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Caption: Representative CuAAC "click" reaction of **5-Ethynylpyridin-2-ol**.

Procedure:

- In a round-bottom flask, dissolve **5-Ethynylpyridin-2-ol** (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
- Stir the reaction vigorously at room temperature for 4-12 hours.
- Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
- Upon completion, dilute the reaction with water and extract with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting triazole product by column chromatography.

Conclusion and Future Outlook

5-Ethynylpyridin-2-ol represents a promising yet underutilized building block. Its straightforward, predictable reactivity, stemming from the orthogonal nature of the 2-hydroxypyridine and ethynyl functionalities, makes it an ideal candidate for the construction of complex molecular architectures. While direct experimental data remains scarce, the foundational principles of organic synthesis and the extensive literature on related pyridine derivatives strongly suggest a broad and impactful range of applications. It is our hope that this guide will serve as a catalyst for the exploration of this versatile molecule, paving the way for novel discoveries in both medicine and materials science.

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